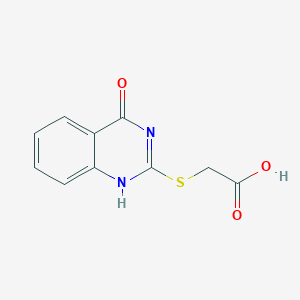

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

Description

BenchChem offers high-quality (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJSWCZVASBMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process, commencing with the formation of a quinazolinone core followed by a nucleophilic substitution to introduce the acetic acid moiety. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic route for enhanced clarity.

Core Synthesis Pathway

The synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is typically achieved through a two-step reaction sequence. The first step involves the cyclization of anthranilic acid with an appropriate thiocyanate salt to form 2-mercaptoquinazolin-4(3H)-one. This intermediate exists in tautomeric equilibrium with its thiol form, 4-hydroxy-2-mercaptoquinazoline. The second step is the S-alkylation of the thiol group with an acetic acid derivative, such as bromoacetic acid, under basic conditions.

Caption: Synthesis pathway for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one

This procedure outlines the synthesis of the key intermediate, 2-mercaptoquinazolin-4(3H)-one, from anthranilic acid.

Materials:

-

Anthranilic acid

-

Ammonium thiocyanate

-

Glacial acetic acid

Procedure:

-

A mixture of anthranilic acid (1.0 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

-

The precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.

-

The resulting solid is dried to afford 2-mercaptoquinazolin-4(3H)-one.

Step 2: Synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

This protocol details the S-alkylation of 2-mercaptoquinazolin-4(3H)-one to yield the final product.

Materials:

-

2-Mercaptoquinazolin-4(3H)-one

-

Bromoacetic acid

-

Sodium hydroxide or Triethylamine

-

Ethanol

Procedure:

-

To a solution of 2-mercaptoquinazolin-4(3H)-one (1.0 equivalent) in ethanol, a solution of sodium hydroxide (or triethylamine, 2.0 equivalents) in water is added, and the mixture is stirred until a clear solution is obtained.

-

Bromoacetic acid (1.1 equivalents) is then added portion-wise to the reaction mixture.

-

The mixture is stirred at room temperature for 12-24 hours.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to a pH of 3-4, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and its intermediate.

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Reference |

| 2-Mercaptoquinazolin-4(3H)-one | C₈H₆N₂OS | 178.21 | 85-95 | >300 | [1] |

| (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid | C₁₀H₈N₂O₃S | 236.25 | 64-96 | 192.2–203.7 | [1] |

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of reagents.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

References

1H NMR spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

An In-depth Technical Guide on the ¹H NMR Spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for the compound (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR spectrum based on established principles and data from structurally analogous quinazoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of the compound's structure, considering the electronic effects of its functional groups and data from similar compounds.[1][2]

It is important to note that the quinazolin-4-ol system can exist in tautomeric equilibrium with the 4(3H)-quinazolinone form. In many deuterated solvents, particularly DMSO-d₆, the keto (quinazolinone) tautomer is often the predominant species. This would result in the disappearance of the hydroxyl (-OH) signal and the appearance of an N-H proton signal, typically at a higher chemical shift (>11 ppm).[2] The predicted data below corresponds to the named 4-hydroxy tautomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 8.15 | Doublet (d) | 1H | ~ 8.0 |

| H-7 | ~ 7.85 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~ 7.5 |

| H-6 | ~ 7.60 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~ 7.5 |

| H-8 | ~ 7.55 | Doublet (d) | 1H | ~ 8.0 |

| -S-CH₂ -COOH | ~ 3.90 | Singlet (s) | 2H | N/A |

| 4-OH | 10.0 - 12.0 (broad) | Singlet (s, br) | 1H | N/A |

| -COOH | > 12.0 (broad) | Singlet (s, br) | 1H | N/A |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its ability to dissolve polar molecules and exchange labile protons (like -OH and -COOH), which can help in their identification. Other potential solvents include methanol-d₄ or a mixture if solubility is an issue.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication may be used to aid dissolution.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.[3]

-

Filtration and Transfer: To ensure a homogenous magnetic field, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

-

Sample Volume: Ensure the sample height in the NMR tube is adequate for the spectrometer's detector, typically around 4-5 cm.

2. Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the following typical acquisition parameters for a standard ¹H experiment:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A range of approximately 12-16 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., DMSO at ~2.50 ppm).[4]

-

Integration: Integrate the area under each signal to determine the relative ratio of protons giving rise to each peak.

-

Peak Picking and Analysis: Identify the precise chemical shift of each peak. For multiplet signals, measure the coupling constants (J-values) to aid in structural elucidation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ¹H NMR analysis described in the protocol.

References

Mass Spectrometry Analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for its characterization, and hypothetical data presented for illustrative purposes. It serves as a valuable resource for scientists working with this and structurally related quinazoline derivatives.

Introduction

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the ionization and fragmentation behavior of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is crucial for its identification in complex matrices, metabolite profiling, and pharmacokinetic studies. This guide details the anticipated mass spectrometric behavior of this compound and provides a robust framework for its analysis.

Predicted Mass Spectrometry Data

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₃S |

| Molecular Weight | 236.25 g/mol |

| Ionization Mode | ESI- |

| Predicted [M-H]⁻ (m/z) | 235.0234 |

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [M-H]⁻ at m/z 235.02

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 191.0336 | CO₂ (43.9898 Da) | Decarboxylated precursor ion |

| 177.0179 | CH₂COOH (59.0133 Da) | Loss of the acetic acid side chain |

| 161.0227 | S=CH₂COOH (90.9908 Da) | Cleavage of the sulfur-linked side chain |

| 134.0356 | C₂H₂O₂S (90.9829 Da) | Fragmentation involving the quinazoline ring and side chain |

Experimental Protocols

A detailed methodology for the analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in a 1:1 mixture of acetonitrile and water.

-

Working Solutions: Serially dilute the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometer Settings

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

| Collision Energy | Optimized for transitions (e.g., 15-30 eV) |

| Monitored Transitions | Precursor Ion (m/z) 235.02 -> Product Ions (e.g., 191.03, 177.02) |

Visualization of Workflows and Pathways

Diagrams created using Graphviz illustrate the experimental workflow and a hypothetical signaling pathway where (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid might exert its biological effect. The structural characteristics of many quinazoline derivatives suggest they may act as inhibitors in various signaling pathways.[1]

Fragmentation Pattern and Mechanism

The fragmentation of protonated quinazolines is largely dictated by the molecular structure.[2] For (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, the primary fragmentation pathways in negative ion mode are expected to involve the carboxylic acid group and the thioether linkage. The loss of carbon dioxide is a common fragmentation for carboxylic acids.[3] Subsequent fragmentation would likely involve the cleavage of the C-S bond or fragmentation of the quinazoline ring itself.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. While the presented data is predictive, it is based on well-established fragmentation patterns of related chemical structures. The detailed experimental protocols offer a starting point for developing robust analytical methods for the quantification and characterization of this compound. Further empirical studies are necessary to confirm these predictions and fully elucidate the fragmentation pathways.

References

- 1. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid (CAS 16431-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a quinazoline derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines established information with predicted properties and data from closely related analogues to offer a thorough understanding for research and development purposes.

Physicochemical Properties

Table 1: Physicochemical Properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

| Property | Value | Source |

| CAS Number | 16431-29-1 | Alfa Chemistry[1] |

| Molecular Formula | C₁₀H₈N₂O₃S | Alfa Chemistry[1] |

| Molecular Weight | 236.25 g/mol | Alfa Chemistry[1] |

| Predicted Melting Point | Data not available | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Solubility | Data not available | N/A |

| Predicted pKa | Data not available | N/A |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is not explicitly documented in readily accessible literature. However, the synthesis of the quinazoline scaffold and its 2-thio-substituted derivatives is well-established. The general approach involves the cyclization of anthranilic acid or its derivatives.[2] For the target molecule, a plausible synthetic route would involve the reaction of 2-amino-4-hydroxybenzoic acid with a thiourea equivalent, followed by alkylation of the resulting 2-mercapto-4-hydroxyquinazoline with an acetic acid derivative.

General Synthetic Workflow:

Caption: Plausible synthetic workflow for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

Experimental Protocol (General, adapted from related syntheses):

A common method for the synthesis of similar quinazolinone derivatives involves a multi-step process.[2]

-

Synthesis of the Benzoxazinone Intermediate: Anthranilic acid derivatives are reacted with an appropriate acyl chloride or anhydride. For instance, reacting 2-amino-4-hydroxybenzoic acid with an acetylating agent would yield a benzoxazinone intermediate.

-

Formation of the Quinazolinone Ring: The benzoxazinone is then reacted with a primary amine or ammonia source to form the quinazolinone ring. To introduce the sulfur atom at the 2-position, a reaction with a thiourea or isothiocyanate could be employed.

-

S-Alkylation: The resulting 2-mercapto-4-hydroxyquinazoline is then alkylated using a haloacetic acid ester in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone).

-

Hydrolysis: If an ester of acetic acid is used in the alkylation step, a final hydrolysis step is required to obtain the carboxylic acid.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is not currently available in public spectral databases. However, data for structurally related quinazolinone derivatives can provide valuable reference points for characterization.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The hydroxyl proton on the quinazoline ring might also be observable.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the quinazoline ring system, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid and the quinazolinone ring, and C-S stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈N₂O₃S).

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence detailing the biological activity of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4]

Potential Therapeutic Areas:

-

Anticancer: Quinazoline derivatives are known to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[5][6] Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.

-

Antimicrobial: Various quinazoline derivatives have demonstrated antibacterial and antifungal properties.[2] The specific mechanism of action can vary, but may involve the inhibition of essential microbial enzymes.

-

Anti-inflammatory: Some quinazoline analogues have shown anti-inflammatory effects.[3]

-

Enzyme Inhibition: The acetic acid moiety suggests potential for interaction with the active sites of various enzymes. For instance, some quinazolinone acetic acid derivatives have been investigated as aldose reductase inhibitors.

Potential Signaling Pathway Involvement:

Given the prevalence of kinase inhibition among quinazoline derivatives, a logical starting point for investigating the mechanism of action of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid would be its effect on key signaling pathways implicated in cancer and other diseases.

Caption: Potential inhibition of the EGFR/VEGFR signaling pathway by quinazoline derivatives.

Conclusion and Future Directions

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid represents a molecule with significant potential for further investigation in drug discovery. While a complete experimental profile is not yet available, its structural features, shared with a class of biologically active compounds, suggest that it may possess valuable therapeutic properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and reproducible synthetic route and obtaining comprehensive spectroscopic and physicochemical data.

-

Biological Screening: Conducting a broad range of in vitro assays to determine its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies should be undertaken to elucidate its mechanism of action, including its effects on relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between chemical structure and biological activity, which can guide the development of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. The combination of established knowledge about the quinazoline scaffold and predictive insights provides a solid basis for initiating new research and development projects.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides context through related compounds, and outlines general synthetic approaches.

Core Molecular Identifiers and Properties

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, also known by its synonym 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid, is a heterocyclic compound featuring a quinazolinone core. The fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 16431-29-1 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃S | [1] |

| Molecular Weight | 236.25 g/mol | [1] |

| IUPAC Name | 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid | N/A |

| Synonyms | (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Experimental Protocols

A plausible synthetic route involves a two-step process, beginning with the formation of a 2-mercapto-quinazolin-4(3H)-one intermediate, followed by S-alkylation with an acetic acid derivative.

General Synthetic Workflow

Caption: General synthetic workflow for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

Step 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone

The initial step typically involves the cyclocondensation of anthranilic acid with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of a dehydrating agent like acetic anhydride or a strong acid catalyst. This reaction forms the 2-mercapto-4(3H)-quinazolinone core.

Step 2: S-Alkylation with Chloroacetic Acid

The intermediate, 2-mercapto-4(3H)-quinazolinone, is then subjected to an S-alkylation reaction. This is achieved by reacting the thiol group with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide. The base facilitates the formation of the thiolate anion, which then acts as a nucleophile to displace the chloride from chloroacetic acid, yielding the final product, (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid have not been reported in the available literature. However, the quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.

Derivatives of quinazolinone have been reported to exhibit various therapeutic properties, including:

-

Anticancer Activity: Some quinazolinone derivatives have shown efficacy against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3K).[3]

-

Antimicrobial Properties: The quinazolinone core is found in compounds with activity against both Gram-positive and Gram-negative bacteria.[3] The disruption of bacterial cell wall synthesis is a suggested mechanism of action.[3]

-

Enzyme Inhibition: Various quinazolinone derivatives have been identified as inhibitors of enzymes implicated in different disease processes.[3]

Given the prevalence of biological activity within the quinazolinone class, it is plausible that (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid may also exhibit interesting pharmacological properties. Further investigation is warranted to explore its potential therapeutic applications.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by quinazolinone derivatives is the PI3K/Akt pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a molecule with a well-defined chemical structure. While specific experimental data on its physical properties and biological activity are currently limited, its structural relationship to a broad class of pharmacologically active quinazolinones suggests that it is a compound of interest for further investigation in drug discovery and development. The general synthetic strategies outlined provide a foundation for its preparation and subsequent biological evaluation. Future research should focus on determining its key physicochemical parameters, developing a specific and optimized synthesis protocol, and screening for a range of biological activities to elucidate its therapeutic potential.

References

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: An In-depth Technical Guide on its Core Mechanism of Action as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred mechanism of action for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Based on the well-established pharmacology of its core quinazolinone scaffold, this compound is posited to function as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This guide details the underlying signaling pathways, provides illustrative quantitative data for representative PHD inhibitors, and outlines detailed experimental protocols for the investigation of this mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and related compounds.

Introduction

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a small molecule featuring a quinazolin-4-one heterocyclic system. While specific literature on this particular compound is sparse, the quinazolinone moiety is a well-recognized pharmacophore present in numerous biologically active compounds. A significant body of evidence points to the role of quinazolinone derivatives as inhibitors of prolyl hydroxylase domain (PHD) enzymes. This document, therefore, delineates the presumed primary mechanism of action of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid as a PHD inhibitor.

The inhibition of PHD enzymes presents a compelling therapeutic strategy for a variety of ischemic and inflammatory conditions. By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), PHD inhibitors can trigger a cascade of downstream gene expression that promotes angiogenesis, erythropoiesis, and cellular adaptation to low-oxygen environments. This guide will explore this mechanism in detail, providing the necessary technical information for its further investigation.

Core Mechanism of Action: Prolyl Hydroxylase Inhibition

The central hypothesis for the mechanism of action of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is the inhibition of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which is the primary oxygen sensor in human cells.

The HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by PHD enzymes. This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently tags HIF-1α for proteasomal degradation.

In hypoxic (low oxygen) conditions, the activity of PHD enzymes is diminished due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, as a putative PHD inhibitor, is thought to mimic the effects of hypoxia by directly inhibiting PHD activity, thereby leading to HIF-1α stabilization even under normoxic conditions.

Caption: HIF-1α Signaling Pathway and the Role of a PHD Inhibitor.

Downstream Effects

The transcriptional activation of HIF-1 target genes leads to a range of physiological responses, including:

-

Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels.

-

Erythropoiesis: Increased expression of Erythropoietin (EPO) stimulates the production of red blood cells.

-

Metabolic Adaptation: Enhanced expression of genes involved in glycolysis allows for ATP production in the absence of oxygen.

Quantitative Data (Illustrative)

Due to the absence of publicly available data for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, this section presents illustrative quantitative data for well-characterized PHD inhibitors. These values are intended to provide a reference for the expected potency and cellular activity of a compound with this mechanism of action.

Table 1: In Vitro Potency of Representative PHD Inhibitors

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |

| Molidustat | 480 | 280 | 450 | [1] |

| IOX2 | - | 22 | - | [2] |

Table 2: Illustrative Cellular Activity of a PHD Inhibitor

| Assay | Endpoint | Illustrative Value | Cell Line |

| HIF-1α Stabilization | EC₅₀ | ~1-5 µM | HeLa, Hep3B |

| VEGF mRNA Expression | Fold Induction | 5-15 fold over baseline | HEK293, U2OS |

| EPO Protein Secretion | Fold Induction | 10-50 fold over baseline | Hep3B |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PHD inhibitors.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2 enzyme.

Materials:

-

Recombinant human PHD2

-

Fe(II) sulfate

-

L-ascorbic acid

-

2-oxoglutarate (2-OG)

-

Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

-

AlphaLISA® anti-hydroxyproline antibody Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer. [2]2. Add the test compound, (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, at various concentrations to the wells of a 384-well plate. [2]3. Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature. [2]4. Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG. [2]5. Incubate for 10 minutes at room temperature. [2]6. Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads. [2]7. Add the Streptavidin-coated Donor beads. [2]8. Incubate the plate in the dark at room temperature for 60 minutes. [2]9. Read the plate on an AlphaScreen-compatible plate reader. The AlphaScreen signal is inversely proportional to PHD2 activity. [2]10. Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve. [2]

Caption: Workflow for an In Vitro PHD2 Inhibition Assay.

HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with a PHD inhibitor.

Materials:

-

Cultured cells (e.g., HeLa, Hep3B)

-

Cell culture medium and supplements

-

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO). [3]A positive control can be generated by treating cells with 100 µM CoCl₂. [3]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer with inhibitors. [3]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [3]4. Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. [3]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [3]6. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour. [3] * Incubate with the primary anti-HIF-1α antibody overnight at 4°C. [3] * Wash the membrane with TBST. [3] * Incubate with the HRP-conjugated secondary antibody for 1 hour. [3] * Wash the membrane with TBST. [3]7. Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager. [1]8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). [1]

-

Caption: Experimental Workflow for HIF-1α Western Blot.

Quantitative Real-Time PCR (qPCR) for VEGF Gene Expression

This protocol measures the change in the mRNA expression level of a HIF-1 target gene, such as VEGF, following treatment with a PHD inhibitor.

Materials:

-

Treated cells (as in the Western blot protocol)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for VEGF and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for VEGF and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in VEGF gene expression, normalized to the housekeeping gene.

Conclusion

While direct experimental evidence for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is currently limited in the public domain, its chemical structure strongly suggests a mechanism of action centered on the inhibition of prolyl hydroxylase enzymes. This guide provides a robust framework for understanding and investigating this proposed mechanism. The detailed signaling pathways, illustrative quantitative data, and comprehensive experimental protocols serve as a valuable resource for researchers and drug developers seeking to explore the therapeutic potential of this and related quinazolinone-based compounds. Further experimental validation is required to definitively confirm the activity and potency of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid as a PHD inhibitor.

References

The Multifaceted Biological Activities of Quinazoline-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant biological activities of quinazoline-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Quinazoline derivatives are most renowned for their potent anticancer properties, primarily through the inhibition of key enzymes in signal transduction pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism of the anticancer action of many quinazoline compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[2] Quinazoline-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking the downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] This inhibition leads to cell cycle arrest and apoptosis.[3] Several quinazoline-based EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are approved for clinical use in treating various cancers.[3][4]

Beyond EGFR, some quinazoline derivatives have been developed as inhibitors of other important kinases in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, and Poly(ADP-ribose) polymerase-1 (PARP-1), involved in DNA repair.[5][6]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of quinazoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class/Name | Target | Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazolines | EGFR | HeLa | 1.85 - 2.81 | [7] |

| 4-Anilinoquinazolines | MDA-MB-231 | 2.3 - 6.1 | [7] | |

| Quinazoline-triazole-acetamides | - | HCT-116 | 5.33 - 10.72 | [8] |

| Quinazoline-triazole-acetamides | - | HepG2 | 7.94 - 17.48 | [8] |

| 2,4-Disubstituted Quinazolines | EGFR | MCF-7 | 2.49 | [9] |

| 4-Aminoquinazoline Derivatives | NF-κB | SK-BR-3 | 10.16 | [4] |

Antimicrobial Activity

Quinazoline and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. In bacteria, some derivatives are known to inhibit dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis, similar to sulfonamides.[10] Others are believed to disrupt cell wall synthesis or interfere with nucleic acid replication. For their antifungal activity, the exact mechanisms are still under investigation but are thought to involve disruption of the fungal cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of quinazoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazo/benzimidazo[1,2-c]quinazolines | S. aureus | 4 - 8 | [11] |

| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli | 4 - 8 | [11] |

| Imidazo/benzimidazo[1,2-c]quinazolines | C. albicans | 8 - 16 | [11] |

| Fused Quinazolinones | B. subtilis | 32 - 64 | [12] |

| Fused Quinazolinones | P. aeruginosa | 32 | [12] |

| Myricetin-Quinazolinone Hybrids | X. axonopodis pv. citri | 16.9 | [13] |

Anti-inflammatory Activity

Certain quinazoline derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Mechanism of Action

The anti-inflammatory activity of quinazolines is often attributed to their ability to inhibit key inflammatory mediators and pathways. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Additionally, inhibition of the NF-κB signaling pathway, a central regulator of inflammation, is another proposed mechanism.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinazoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

| Compound Class/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 2,3,6-Trisubstituted Quinazolinones | - | 10.28 - 53.33 | [14] |

| 3-Naphtalene-substituted Quinazolinones | 50 | 19.69 - 59.61 | [14] |

| 4-Nitrostyryl-substituted Quinazolinones | 200 | 62.2 - 80.7 | [14] |

| Thiazolidinone-Quinazolinone Hybrids | 50 | 22.9 - 32.5 | [13] |

| Pyrazolo[1,5-a]quinazolines | 10 | 39 | [15] |

Antiviral Activity

A growing body of evidence suggests that quinazoline-based compounds possess promising antiviral activities against a variety of viruses.

Mechanism of Action

The antiviral mechanisms of quinazolines are virus-specific. For some viruses, they have been shown to inhibit viral replication. For instance, certain derivatives have demonstrated potent activity against Zika and Dengue viruses.[16] Other studies have reported activity against influenza viruses and herpes simplex virus (HSV).[17][18] The precise molecular targets for their antiviral effects are an active area of research.

Quantitative Antiviral Activity Data

The in vitro antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.

| Compound Class/Derivative | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV) | Vero | 0.18 |[16] | | 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV) | U87 | 0.1 |[16] | | 2,3,6-Trisubstituted Quinazolinones | Dengue Virus (DENV) | - | as low as 0.086 |[16] | | Quinazoline Urea Analogues | Influenza A (H1N1, H3N2), Influenza B | - | 0.025 |[18] | | Quinazoline Urea Analogues | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | - | 0.029 |[18] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of quinazoline compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the quinazoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement : Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution for MIC Determination (Antibacterial)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation : Prepare serial twofold dilutions of the quinazoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculation : Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation : Incubate the plate at 37°C for 16-20 hours.[19]

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for anti-inflammatory activity.

-

Animal Acclimatization : Acclimatize rodents (rats or mice) to the laboratory conditions.

-

Compound Administration : Administer the quinazoline compound orally or intraperitoneally at a specific dose.

-

Induction of Edema : After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.[20][21]

-

Paw Volume Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

-

Cell Seeding : Plate a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Adsorption : Infect the cells with a known concentration of the virus for a specific period (e.g., 1 hour).

-

Compound Treatment and Overlay : Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinazoline compound.

-

Incubation : Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis : Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Conclusion

The quinazoline scaffold continues to be a fertile source of biologically active compounds with significant therapeutic potential. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the importance of this heterocyclic system in drug discovery and development. The information presented in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, aims to provide a solid foundation for researchers to build upon in their quest for novel and more effective quinazoline-based therapeutics. Further exploration of structure-activity relationships, mechanisms of action, and novel molecular targets will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. cusabio.com [cusabio.com]

- 13. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. inotiv.com [inotiv.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidinone rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone derivatives, detailing key synthetic milestones, experimental protocols, and the evolution of their therapeutic applications. Quantitative data are summarized for comparative analysis, and key molecular pathways are visualized to elucidate their mechanisms of action.

Early Discovery and Foundational Syntheses

The journey of quinazolinone chemistry began in the late 19th century. In 1869, Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[1][2] This pioneering work laid the groundwork for future explorations of this versatile scaffold. A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[2][3] Shortly after, in 1903, Siegmund Gabriel devised a more satisfactory synthesis.[3] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[3]

Key Historical Syntheses

Several foundational synthetic methods were established early on, which remain cornerstones of quinazolinone chemistry.

The first synthesis of a quinazolinone derivative involved the reaction of anthranilic acid with cyanogen.[1]

Experimental Protocol: Griess Synthesis of 2-Amino-4(3H)-quinazolinone and 2,4(1H,3H)-quinazolinedione (Conceptual)

-

Step 1: Condensation. Anthranilic acid is reacted with cyanogen (HCN) in ethanol to form 2-ethoxy-4(3H)-quinazolinone as an intermediate.[4][5]

-

Step 2: Amination or Hydrolysis.

Note: This is a conceptual description of the early synthesis. Modern, detailed protocols are available for analogous transformations.

The Niementowski synthesis is a widely used method for preparing 4(3H)-quinazolinones by the condensation of anthranilic acids with amides.[6][7][8]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone [9]

-

Reactants: Anthranilic acid and formamide.

-

Procedure (Conventional Heating):

-

A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents, molar ratio) is placed in a round-bottom flask equipped with a reflux condenser.[9]

-

The mixture is heated in a sand bath or using a heating mantle to a temperature of 150-160°C.[9]

-

The reaction is maintained at this temperature for 8 hours.[9]

-

The reaction mixture is then cooled to room temperature, during which the product crystallizes.

-

The solid product is collected by filtration and washed with cold water.

-

The crude product is recrystallized from methanol or ethanol to yield pure 4(3H)-quinazolinone.

-

-

Procedure (Microwave-Assisted):

-

A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents, molar ratio) is placed in a microwave-safe reaction vessel.[9]

-

The vessel is sealed and subjected to microwave irradiation at 170°C for 10 minutes.[9]

-

After cooling, the product is isolated and purified as described for the conventional method.

-

Discovery of Naturally Occurring Quinazolinone Alkaloids

A pivotal moment in the history of quinazolinones was the discovery of the alkaloid vasicine from the Indian shrub Adhatoda vasica.[2] For centuries, extracts from this plant have been used in traditional medicine for respiratory ailments.[2] The isolation and characterization of vasicine spurred further interest in the biological activities of this class of compounds.

The Rise and Fall of Methaqualone: A Case Study in Medicinal Chemistry

The quest for new therapeutic agents led to the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, later known as methaqualone.[10] Initially investigated for its potential as an antimalarial drug, it was found to be a potent sedative and hypnotic.[9] Marketed under brand names like Quaalude, it became a widely prescribed sedative in the 1960s and 70s.[9] However, its high potential for abuse and addiction led to its eventual classification as a Schedule I drug in the United States in 1984, effectively banning its medicinal use.[9]

Therapeutic Applications of Quinazolinone Derivatives

The versatility of the quinazolinone scaffold has led to the development of a wide range of derivatives with diverse therapeutic applications.

Anticancer Activity

Quinazolinone derivatives are prominent in modern oncology, with several compounds approved as targeted cancer therapies. Their primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell signaling.

Many quinazolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and survival.[11][12] Overexpression or mutation of EGFR is common in various cancers. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[13]

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently deregulated in cancer, controlling cell growth, proliferation, and survival.[14][15][16] Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.[15]

Quinazolinone derivatives can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[17][18] This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[17][19]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| G | MCF-7 (Breast) | 0.44 | [20] |

| E | MDA-MBA-231 (Breast) | 0.43 | [20] |

| A3 | PC3 (Prostate) | 10 | [21] |

| A3 | MCF-7 (Breast) | 10 | [21] |

| A3 | HT-29 (Colon) | 12 | [21] |

| 6d | NCI-H460 (Lung) | 0.789 | [22] |

| 4i | A549 (Lung) | 17.0 | [14] |

| 4m | A549 (Lung) | 14.2 | [14] |

| 4n | A549 (Lung) | 18.1 | [14] |

| 20 | A431 (Epidermoid) | 1-2 | [19] |

| 22 | A431 (Epidermoid) | 1-2 | [19] |

| 28 | A431 (Epidermoid) | 1-2 | [19] |

MTT Assay for Cell Viability [22][23][24][25][26]

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

EGFR Kinase Inhibition Assay (TR-FRET) [13][27]

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Procedure:

-

Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.

-

Assay Reaction: In a 384-well plate, incubate the EGFR enzyme with the test compound.

-

Initiate the kinase reaction by adding the substrate and ATP mixture and incubate.

-

Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4a | E. coli | 4 | [28] |

| 4a | S. aureus | 4 | [28] |

| 4a | B. subtilis | 4 | [28] |

| 4a | S. typhimurium | 8 | [28] |

| 4a | C. albicans | 2 | [28] |

| 4c | S. typhimurium | 4 | [28] |

| 5b | S. aureus | 1.95 (µM) | [29] |

| 5b | K. pneumoniae | 0.98 (µM) | [29] |

| 19 | P. aeruginosa | 0.15 (mg/mL) | [30] |

| 20 | K. pneumoniae | 2.5 (mg/mL) | [30] |

Anti-inflammatory Activity

Certain quinazolinone derivatives exhibit potent anti-inflammatory properties.

The following table shows the percentage inhibition of edema in a carrageenan-induced paw edema model in rats for selected quinazolinone derivatives.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 9 | 50 | 20.4 | [12] |

| 21 | 50 | 32.5 | [12] |

| 32-36 series | - | 10.28 - 53.33 | [4] |

| QA-2 | - | 82.75 | [7] |

| QA-6 | - | 81.03 | [7] |

Anticonvulsant Activity

The sedative-hypnotic properties of early quinazolinones led to the investigation of their anticonvulsant potential.

The following table presents the median effective dose (ED50) of selected quinazolinone derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.

| Compound ID | Anticonvulsant Test | ED50 (mg/kg) | Reference |

| 5f | - | 28.90 | [11] |

| 5b | - | 47.38 | [11] |

| 5c | - | 56.40 | [11] |

| 6o | MES | 88.02 | [28] |

| 6q | MES | 94.6 | [28] |

| 8 | scPTZ | 0.248 (mmol/kg) | [31] |

| 13 | scPTZ | 0.239 (mmol/kg) | [31] |

| 19 | scPTZ | 0.338 (mmol/kg) | [31] |

Evolution of Synthetic Methodologies

The synthesis of quinazolinone derivatives has evolved significantly from the classical methods of Griess and Niementowski. Modern approaches focus on improving efficiency, yield, and structural diversity. These include:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating.[8][32]

-

Metal-Catalyzed Reactions: Various metal catalysts are employed to facilitate the formation of the quinazolinone ring system.[33]

-

Multi-Component Reactions: These reactions allow for the synthesis of complex quinazolinone derivatives in a single step from multiple starting materials, enhancing efficiency and atom economy.

Conclusion

The history of quinazolinone derivatives is a compelling narrative of chemical discovery and therapeutic innovation. From their initial synthesis in the 19th century to their current role as vital components of anticancer and antimicrobial therapies, the quinazolinone scaffold has proven to be a remarkably versatile and fruitful area of research. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved quinazolinone-based drugs for a wide range of diseases. This guide serves as a comprehensive resource for researchers and professionals in the field, providing a solid foundation for future advancements in the exploration of this important heterocyclic system.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.uob.edu.ly [journals.uob.edu.ly]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. generis-publishing.com [generis-publishing.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. benchchem.com [benchchem.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 33. ujpronline.com [ujpronline.com]

An In-depth Technical Guide on Structural Analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on the structural analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a derivative of the 4(3H)-quinazolinone core. These compounds have garnered significant interest due to their potential as anticancer, antibacterial, and enzyme-inhibitory agents. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, presented in a manner amenable to researchers and drug development professionals. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying scientific principles.

Chemical Synthesis

The synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and its analogs typically involves a multi-step process commencing with the formation of a 2-mercapto-4(3H)-quinazolinone core, followed by S-alkylation with an appropriate haloacetate derivative.

General Synthetic Protocol:

A representative synthetic scheme for a closely related analog, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is detailed below. This can be adapted for the synthesis of the title compound and its derivatives.[1]

Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

-

To a solution of anthranilic acid (0.1 mol) in absolute ethanol (200 mL), add triethylamine (3.0 mL) and phenyl isothiocyanate (0.1 mol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into cold water.

-

Filter the resulting solid, recrystallize from a mixture of DMF and water, and then wash with cold ethanol to yield 2-mercapto-3-phenylquinazolin-4(3H)-one.

Step 2: Synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

-

Stir a mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol) and anhydrous potassium carbonate (20 mmol) in dry DMF (30 mL) for 30 minutes.

-

Add ethyl chloroacetate (20 mmol) to the mixture.

-

Reflux the reaction mixture for 5 hours.

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

Filter the white precipitate and recrystallize from ethanol to obtain the final product.[1]

Step 3 (Adaptation for Acetic Acid Derivative): Hydrolysis of the Ester

-

To a solution of the ethyl acetate derivative in a suitable solvent (e.g., ethanol), add an aqueous solution of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the precipitate to obtain the (4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid analog.

Biological Activities and Structure-Activity Relationships

Structural analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid have demonstrated a range of biological activities. The following sections summarize the quantitative data for their anticancer, antibacterial, and enzyme-inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-thio-quinazolinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Quinazolinone Analogs

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | Phenyl | A549 (Lung) | 5.0 | [2] |

| 1b | H | Phenyl | HCT-116 (Colon) | 6.4 | [2] |

| 2a | 6-CH3 | H | HCT116 (Colon) | 0.93-1.34 | |

| 2b | 7-CH3 | H | SW620 (Colorectal) | 1.79-2.08 | |

| 3a | H | Benzyl | SW620 (Colorectal) | 4.24 ± 1.16 | |

| 3b | 7-CH3 | Benzyl | MDA-MB-231 (Breast) | 3.34 ± 0.32 |

Antibacterial Activity

The quinazolinone scaffold is a known pharmacophore for antibacterial agents. Analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid have shown promising activity against a range of pathogenic bacteria, often by targeting essential bacterial enzymes like DNA gyrase.

Table 2: Antibacterial Activity of Selected Quinazolinone Analogs

| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | H | Phenyl | Staphylococcus aureus | 32 | |

| 4b | H | 4-Fluorophenyl | Bacillus subtilis | 1.4 (zone of inhibition in cm) | [3] |

| 4c | H | 4-Chlorophenyl | Proteus vulgaris | 1.2 (zone of inhibition in cm) | [3] |

| 5a | 6-CF3 | H | S. aureus | 0.81 | |

| 5b | 6-MeO | H | S. aureus | 0.31 |

Enzyme Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Certain (4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid derivatives have shown potent aldose reductase inhibitory activity.

Table 3: Aldose Reductase Inhibitory Activity of Selected Quinazolinone Analogs

| Compound ID | R1 | R2 | IC50 (nM) | Reference |

| 6a | H | 3-Aryl | nanomolar range | [4] |

| 6b | H | 3-Aryl with thiazolidinedione | 2.56 | [4] |

| 7a | H | 3-(4-methylpiperazin-1-yl)methyl | 61.20 (Ki) | [3] |

HDAC inhibitors are an important class of anticancer agents. 2-Mercaptoquinazolinone derivatives have been explored as HDAC inhibitors, demonstrating potent activity.

Table 4: HDAC Inhibitory Activity of Selected Quinazolinone Analogs

| Compound ID | R1 | R2 | HDAC Isoform | IC50 (µM) | Reference |

| 8a | H | H | HDAC (general) | 0.33 | |